4,9-Dihydroxyperylene-3,10-dione
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Overview
Description
4,9-Dihydroxyperylene-3,10-dione is a perylene derivative with the molecular formula C20H10O4. This compound is known for its unique structure, which includes two hydroxyl groups at positions 4 and 9 and two ketone groups at positions 3 and 10 on the perylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydroxyperylene-3,10-dione typically involves the oxidation of perylene or its derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,9-Dihydroxyperylene-3,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized perylene derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming tetrahydroxyperylene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, under acidic or basic conditions.
Major Products:
Oxidation: More oxidized perylene derivatives.
Reduction: Tetrahydroxyperylene derivatives.
Substitution: Esterified or etherified perylene derivatives.
Scientific Research Applications
4,9-Dihydroxyperylene-3,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,9-Dihydroxyperylene-3,10-dione involves its ability to interact with various molecular targets and pathways:
Photosensitization: The compound can absorb light and transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Comparison with Similar Compounds
4,9-Dihydroxyperylene-3,10-dione can be compared with other perylenequinones such as:
Cercosporin: Known for its potent photosensitizing properties.
Isocercosporin: Similar structure but different substitution pattern.
Phleichrome: Another perylenequinone with distinct biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual hydroxyl and ketone groups make it versatile for various chemical modifications and applications .
Properties
CAS No. |
10190-97-3 |
---|---|
Molecular Formula |
C20H10O4 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4,10-dihydroxyperylene-3,9-dione |
InChI |
InChI=1S/C20H10O4/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11/h1-8,21,24H |
InChI Key |
MLYRZJKYWQZCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=O)C=CC3=C2C1=C4C=CC(=O)C5=C(C=CC3=C45)O)O |
Origin of Product |
United States |
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